3-(benzenesulfonyl)-N-[(2E)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide
Descripción
This compound features a benzothiazole core substituted with a 6-fluoro group and a 2-methoxyethyl moiety at the 3-position. The (2E)-configured imine group links the benzothiazole to a propanamide chain bearing a benzenesulfonyl substituent. Structural characterization of such derivatives often employs crystallographic tools like SHELX and ORTEP-3 for precise stereochemical analysis .
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4S2/c1-26-11-10-22-16-8-7-14(20)13-17(16)27-19(22)21-18(23)9-12-28(24,25)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJFDPVAHWZYDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Substituent Analysis
Key structural analogs (from evidence) include:
Electronic and Steric Effects
- Sulfonyl vs. Amide Groups : The target’s benzenesulfonyl-propanamide (electron-withdrawing) contrasts with simpler amides (e.g., 2-methylpropanamide in ), likely enhancing binding to polar enzymatic pockets.
- Fluorine Substitution : The 6-fluoro group in the target and may reduce metabolic degradation, whereas its absence in could alter pharmacokinetics.
- 2-Methoxyethyl vs. Alkyl Chains : The target’s 2-methoxyethyl group (shared with ) introduces ether oxygen for hydrogen bonding, unlike the ethyl/methyl groups in .
Hypothetical Pharmacological Implications
- Solubility : The 2-methoxyethyl group in the target and may confer higher aqueous solubility compared to .
- Stereochemical Impact : The (2E) configuration in the target and vs. the (2Z) in could influence binding to chiral targets like kinases or GPCRs.
- Sulfonyl Bioactivity: The benzenesulfonyl group in the target and may mimic natural sulfonamide inhibitors (e.g., carbonic anhydrase), whereas non-sulfonyl analogs lack this motif .
Data Tables
Table 1: Structural Features Influencing Bioactivity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
